![molecular formula C8H18Cl2N2 B2831446 N,N-二甲基-2-氮杂螺[3.3]庚烷-6-胺;二盐酸盐 CAS No. 2305255-18-7](/img/structure/B2831446.png)

N,N-二甲基-2-氮杂螺[3.3]庚烷-6-胺;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

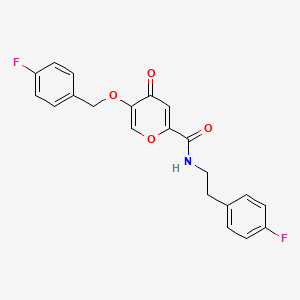

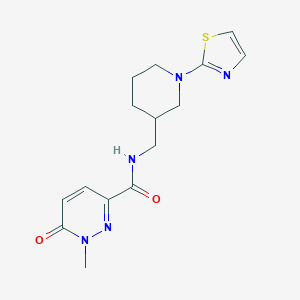

N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride, also known as DM-HCl, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a spirocyclic amine that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

科学研究应用

Drug Discovery Programs

Azaspiro[3.3]heptanes, such as N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride, are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle .

DNA-Encoded Library Technology (DELT)

This compound has been used in the field of synthetic photochemistry to prepare F (sp 3 )-rich, structurally complex molecules for DNA-encoded library technology (DELT) applications via photocatalysis . This provides access to an unexplored library of azaspiro compounds, many of which include additional synthetic handles important for further functionalization of the DNA-conjugated products and for library production .

Piperidine Mimics

2-Azaspiro[3.3]heptanes have been popular piperidine mimics, or bioisosteres, since they were first proposed for this purpose in 2010 . The motif has appeared in at least 100 research manuscripts, 500 patents, and 7,000 new compounds . But the isomeric 1-azaspiro[3.3]heptane has been rare because there was no modular route to make this motif with just one substituent .

Synthesis of Spirocyclic β-Lactams

The key synthesis step of 1-Azaspiro[3.3]heptanes involves thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . Reduction of the β-lactam ring with alane produced .

Pharmacokinetic Properties

More than 70 FDA-approved drugs contain the piperidine moiety . Piperidine-based analogues may advantageously alter important pharmacokinetic properties such as lipophilicity and metabolic stability when grafted onto molecular scaffolds .

Medicinal Chemistry

Synthetic strategies for setting new spirocyclic, fused and bridged sp 3 -rich scaffolds are in high demand in the medicinal chemistry community . This compound can be used to design and synthesize a library of piperidine analogues for drug design .

属性

IUPAC Name |

N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-10(2)7-3-8(4-7)5-9-6-8;;/h7,9H,3-6H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTQJHUAEJQJEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC2(C1)CNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2831367.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2831368.png)

![2-(4-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2831370.png)

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2831373.png)

![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]propanamide](/img/structure/B2831380.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid](/img/structure/B2831383.png)

![3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B2831385.png)